5,7-Dihydrofuro[3,4-b]pyridin-3-amine
Description
5,7-Dihydrofuro[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused bicyclic system combining furan and pyridine rings, with an amine substituent at position 2. This structure confers unique physicochemical properties, including enhanced stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNXMQRZVUGWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-Dihydrofuro[3,4-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the furan ring can be introduced through cyclization reactions involving reagents such as diethyl oxalate and sodium ethoxide . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
5,7-Dihydrofuro[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated analogs.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dihydrofuro[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 5,7-Dihydrofuro[3,4-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Furan-Pyridine vs. Furan-Pyridazine Systems
- 5,7-Dihydrofuro[3,4-D]pyridazin-4-OL (pyridazine core) introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering electron distribution for antiviral applications .
Substituent Effects
- Trifluoromethyl (CF₃) Groups (e.g., in ): Enhance lipophilicity (logP ↑) and metabolic stability, critical for blood-brain barrier penetration in CNS drug candidates.
- Halogenation (e.g., Cl in ): Modifies steric and electronic properties, influencing binding affinity to targets like GPCRs or ion channels.
- N-Methylation (e.g., ): Reduces polarity and improves bioavailability by blocking metabolic oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
